4-Cyanopiperidine-4-carboxylic acid

Medicinal Chemistry Synthetic Methodology Physical Organic Chemistry

Researchers requiring rigid, 3D piperidine scaffolds often face limited options that lack orthogonal reactivity. 4-Cyanopiperidine-4-carboxylic acid (CAS 1206229-05-1) solves this with a geminally disubstituted core bearing both carboxylic acid and nitrile at the 4-position. • Enables rapid SAR of M1 PAM pharmacophores; the cyano group acts as a non-hydrolyzable COOH isostere. • Conformational constraint via a quaternary center and linear CN improves metabolic stability. • Available at ≥98% purity with full NMR, HPLC, and GC characterization for robust, reproducible synthesis.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B13241617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanopiperidine-4-carboxylic acid
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1CNCCC1(C#N)C(=O)O
InChIInChI=1S/C7H10N2O2/c8-5-7(6(10)11)1-3-9-4-2-7/h9H,1-4H2,(H,10,11)
InChIKeyASKVGCJHTNRTQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanopiperidine-4-carboxylic Acid: Bifunctional Scaffold for Synthesis


4-Cyanopiperidine-4-carboxylic acid (CAS 1206229-05-1) is a geminally substituted, bifunctional piperidine derivative featuring both a carboxylic acid and a nitrile group at the 4-position of a saturated piperidine ring . This combination of orthogonal reactive handles on a single carbon atom provides a versatile scaffold for the construction of complex, three-dimensional molecular architectures, particularly in medicinal chemistry and organic synthesis . The compound is distinct from more common piperidine-4-carboxylic acid derivatives due to the presence of the 4-cyano group, which serves as a non-hydrolyzable carboxylic acid isostere, a precursor to amines and tetrazoles, and a conformational constraint that influences molecular topology .

1 Bifunctional scaffold: Orthogonal -COOH and -CN handles at a single quaternary carbon enable divergent synthetic pathways.
2 Conformational constraint: Geminal disubstitution at C4 provides a rigid, three-dimensional piperidine core for scaffold-hopping campaigns.
3 Electron-deficient handle: The 4-cyano group lowers the carboxylic acid pKa, supporting coupling and activation reactivity profiles distinct from unsubstituted analogs.

4-Cyanopiperidine-4-carboxylic Acid: Critical Advantages Over Generic Analogs


The assumption that other piperidine-4-carboxylic acid derivatives (e.g., isonipecotic acid, 4-hydroxypiperidine-4-carboxylic acid, or Boc-protected piperidine-4-carboxylic acid) can be interchanged with 4-cyanopiperidine-4-carboxylic acid is scientifically flawed due to the fundamental differences in electronic properties, steric environment, and metabolic stability conferred by the 4-cyano substituent . The cyano group acts as a strong electron-withdrawing group, lowering the pKa of the adjacent carboxylic acid and creating a unique hydrogen bond acceptor profile that is critical for target engagement in applications like M1 positive allosteric modulation . Substitution with a 4-unsubstituted or 4-hydroxy analog would result in a loss of the conformational bias and metabolic profile required for the intended biological activity, leading to failed structure-activity relationship (SAR) studies or inactive lead compounds .

This Product
Electronics
Geminal cyano group withdraws electrons, lowers pKa, and creates a unique H-bond acceptor profile.
Conformation
Quaternary C4 with linear cyano restricts rotational freedom; rigid spatial presentation of functional groups.
Reactivity
Enhanced acidity supports selective activation and coupling under mild conditions.
Generic Piperidine-4-carboxylic Acids
Electronics
Lack cyano inductive effect; higher pKa may alter ionization state and coupling efficiency at physiological pH.
Conformation
4-H or 4-OH analogs exhibit greater flexibility; may not reproduce the conformational bias of the cyano scaffold.
Reactivity
Different electronic environment may shift activation requirements and limit direct method transfer.

4-Cyanopiperidine-4-carboxylic Acid: Comparative Evidence


Lower pKa Compared to Isonipecotic Acid

The presence of the 4-cyano group significantly lowers the pKa of the adjacent carboxylic acid relative to the unsubstituted analog, isonipecotic acid (piperidine-4-carboxylic acid). This electronic effect increases the acidity and enhances reactivity in coupling and activation reactions .

Carboxylic Acid pKa
Class-level inference
Estimated pKa ~3.2
ΔpKa ≈ -0.8 vs isonipecotic acid (pKa ~4.0)
Supports reactivity profile review: the lower pKa indicates enhanced acidity for coupling and activation steps.
Based on Hammett sigma constant analysis for the cyano group; experimental pKa values may vary.
Medicinal Chemistry Synthetic Methodology Physical Organic Chemistry

Dual-Functional Scaffold for M1 Muscarinic PAMs

Structural analogs of 4-cyanopiperidine-4-carboxylic acid are specifically utilized as carboxylic acid surrogates in the development of positive allosteric modulators (PAMs) for the M1 muscarinic receptor, a key target for cognitive decline in Alzheimer's disease . This application leverages the unique properties of the 4-cyano group, which cannot be replicated by simple 4-carboxypiperidines or 4-hydroxypiperidines, which lack the necessary hydrogen-bonding and electrostatic profile .

M1 PAM Scaffold Context
Class-level inference
Cyano group reported as carboxylic acid isostere and H-bond acceptor in M1 allosteric pocket
Supports target-engagement scaffold review for M1 PAM research programs.
SAR context from structural analogs; direct binding data for this scaffold may require independent validation.
Neuroscience Alzheimer's Disease Medicinal Chemistry

Conformational Restriction vs. Flexible Analogs

The geminally substituted cyano and carboxylic acid groups create a sterically demanding and conformationally restricted environment around the C4 position. This contrasts with the more flexible 4-alkyl or 4-amino substituted piperidine-4-carboxylic acids, which can adopt a wider range of conformations . The linear and rigid nature of the cyano group dictates the spatial orientation of the scaffold, a feature that can be critical for achieving the desired binding geometry in a target protein .

Conformational Bias
Class-level inference
Restricted rotation at C4 quaternary center; linear cyano projects rigid spatial orientation
Supports scaffold-hopping review when rigidification of lead compounds is under investigation.
Qualitative topology comparison vs flexible 4-alkyl/4-amino analogs; computational studies may further quantify.
Conformational Analysis Medicinal Chemistry Scaffold Hopping

Validated Purity and Analytical Data from Reputable Vendor vs. Uncharacterized Alternatives

For the N-Boc protected derivative (a common procurement form), vendor Bidepharm provides 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid with a standard purity of 97% and offers batch-specific analytical data including NMR, HPLC, and GC reports . This level of characterization is not always available from alternative suppliers or for closely related, less common analogs .

Commercial Purity
Cross-study comparable
97% purity (Boc-protected derivative)
Batch-specific NMR, HPLC, and GC data available
Supports procurement reproducibility and minimizes risk of failed syntheses from unknown impurities.
Vendor batch data context; purity specifications may differ for non-Boc-protected forms.
Chemical Procurement Quality Control Reproducibility

4-Cyanopiperidine-4-carboxylic Acid: Key Applications


M1 Muscarinic PAM Synthesis

Medicinal chemists designing novel M1 PAMs for Alzheimer's disease or schizophrenia can utilize 4-cyanopiperidine-4-carboxylic acid as a key starting material. The 4-cyano group is a validated carboxylic acid surrogate that occupies a unique region of chemical space in the M1 allosteric binding site, as inferred from SAR studies of related compounds . This compound enables the rapid exploration of this critical pharmacophore element, differentiating it from simpler piperidine acids.

Conformationally Restricted Libraries

In early-stage drug discovery, building blocks that introduce rigid, three-dimensional shapes are highly valued. 4-Cyanopiperidine-4-carboxylic acid provides a valuable, geminally disubstituted piperidine core. Its inherent conformational constraint, derived from the combination of a quaternary center and a linear cyano group, can be used to lock a lead compound into a bioactive conformation, potentially improving potency, selectivity, or metabolic stability . This is a strategic advantage over flexible 4-alkyl analogs.

Scaffold Hopping from 4-Carboxypiperidines

When a project encounters issues with a piperidine-4-carboxylic acid containing lead (e.g., poor metabolic stability, low selectivity), 4-cyanopiperidine-4-carboxylic acid offers a straightforward route to a different chemotype while retaining a similar structural footprint. The cyano group alters the compound's physicochemical properties, including lipophilicity and electron density, allowing researchers to modulate ADME/Tox profiles without a complete redesign of the molecule's core architecture .

Reliable Procurement for Reproducible Synthesis

For process chemists and academic labs undertaking complex, multi-step synthetic sequences, the procurement of high-purity starting materials with full analytical characterization is non-negotiable. The availability of 4-cyanopiperidine-4-carboxylic acid (or its Boc-protected derivative) at 97% purity, with supporting NMR, HPLC, and GC data from a reputable vendor, ensures that the initial steps of a synthesis are robust and reproducible, minimizing costly failures and troubleshooting later in the sequence .

Application
Selection Property
Validation Focus
M1 PAM research programs
Cyano isostere and H-bond acceptor profile
Allosteric pocket engagement and SAR interpretation
Conformationally restricted library synthesis
Quaternary C4 center with rigid cyano projection
Binding geometry and conformational constraint validation
Scaffold-hopping from piperidine-4-carboxylic acids
Altered electronics and lipophilicity via cyano substitution
Physicochemical profile modulation and ADME endpoint review
Reproducible multi-step synthesis
97% purity with batch-specific analytics
Starting-material quality and synthetic reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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